molecular formula C9H9ClN2S B1395724 4-Chloro-6-propylthieno[2,3-d]pyrimidine CAS No. 439692-82-7

4-Chloro-6-propylthieno[2,3-d]pyrimidine

Cat. No.: B1395724
CAS No.: 439692-82-7
M. Wt: 212.7 g/mol
InChI Key: FIPRVHRVMHAYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-propylthieno[2,3-d]pyrimidine (CAS 439692-82-7) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the thienopyrimidine class, a privileged structure known for its significant pharmacological potential . The reactive 4-chloro group makes it a versatile synthetic intermediate for nucleophilic substitution reactions, allowing researchers to develop novel molecules for various therapeutic areas . In particular, thienopyrimidine-based analogues are extensively investigated as potent antagonists of the P2Y12 receptor (P2Y12R), a key biomarker specifically expressed on microglia in the brain . This makes such compounds promising candidates for developing Positron Emission Tomography (PET) tracers to study neuroinflammatory diseases and differentiate between microglial phenotypes, which is crucial for understanding conditions like Alzheimer's and Parkinson's disease . The propyl side chain at the 6-position contributes to optimizing molecular properties for enhanced biological activity and target affinity. For safe handling, note that this compound has the GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a medicinal product.

Properties

IUPAC Name

4-chloro-6-propylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-2-3-6-4-7-8(10)11-5-12-9(7)13-6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPRVHRVMHAYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(S1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716733
Record name 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439692-82-7
Record name 4-Chloro-6-propylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thieno[2,3-d]pyrimidine Precursors

One classical approach involves cyclizing suitably substituted pyrimidine derivatives with thiophene precursors. This route typically employs halogenated pyrimidines and thiophene derivatives under basic or acidic conditions.

Step Reagents Conditions Yield (%) Notes
1 Halogenated pyrimidine + thiophene derivative Reflux, solvent (e.g., ethanol) 60-70 Formation of fused ring system
2 Chlorination N-chlorosuccinimide (NCS), room temp 80 Selective chlorination at desired position
3 Alkylation Propyl bromide, base (e.g., K2CO3) 65-75 Introduction of propyl group at specific site

This method is straightforward but often results in moderate yields and requires purification steps to remove unreacted starting materials and side products.

Direct Substitution on Heterocyclic Core

Another approach involves direct nucleophilic substitution on pre-formed heterocycles, where chlorination and alkylation occur sequentially.

Step Reagents Conditions Yield (%) Notes
1 Thieno[2,3-d]pyrimidine core Chlorinating agents (e.g., SO2Cl2) 70 Chlorination at specific positions
2 Propylating agent Propyl bromide, base 60-70 Alkylation at nitrogen or carbon positions

While efficient, this method demands precise control over reaction conditions to prevent over-alkylation or poly-chlorination.

Innovative Synthesis Methods

Multi-step Synthesis with Improved Yield and Purity

Recent patents describe a four-step synthesis process that emphasizes high yield, purity, and ecological considerations.

Key Features:

  • Use of well-controlled reaction conditions to limit side reactions.
  • Recovery and reuse of solvents and starting materials.
  • Minimal purification steps due to high product purity (>99.5%).

Reaction Sequence:

  • Condensation of Thieno[2,3-d]pyrimidine Precursors:
    Using a suitable methylene reagent (e.g., methyl or ethyl derivatives) in solvents like acetonitrile or tetrahydrofuran under catalytic conditions to form key intermediates.

  • Cyclization with Formamidine Salts:
    Conducted in solvents such as methanol or ethanol with alkali catalysts (e.g., sodium methoxide), at controlled temperatures (0–50°C), to form the heterocyclic core.

  • Chlorination and Alkylation:
    Employing chlorinating agents (e.g., NCS) and alkyl halides (propyl bromide) under mild conditions to install the chloro and propyl groups selectively.

  • Purification and Crystallization:
    Achieving high purity (>99.5%) directly from the reaction mixture, reducing the need for extensive chromatographic purification.

Research Findings:

  • The overall yield exceeds 90%, with purity confirmed by HPLC analysis.
  • Reaction times are optimized to minimize waste and energy consumption.
  • The process is scalable for industrial production.

Specific Patent-Disclosed Method

A notable patent discloses a four-step synthesis involving:

  • Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate to produce a key intermediate.
  • Addition of formamidine salts to cyclize and form the heterocyclic core.
  • Chlorination with NCS to introduce the chloro group.
  • Alkylation with propyl halides to install the propyl substituent.

Reaction Conditions Summary:

Step Temperature Solvent Catalyst Yield (%) Purity (%)
1 20–40°C Acetonitrile None 85 -
2 0–50°C Methanol Sodium methoxide 90 >99.3
3 Room temp NCS in dichloromethane None 80 -
4 60–80°C Propyl bromide K2CO3 75 -

Summary of Data and Findings

The synthesis methods summarized above demonstrate a trend toward high-yield, environmentally friendly processes with minimal purification requirements. The key parameters influencing yield and purity include:

  • Choice of solvents (preferably recyclable and low toxicity).
  • Reaction temperatures (maintained within 0–50°C for cyclization, 60–80°C for alkylation).
  • Molar ratios of reagents (excess of alkylating agents to drive substitution).
  • Reaction times (optimized to prevent side reactions).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-propylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted thieno[2,3-d]pyrimidines can be formed.

    Oxidation Products: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.

    Reduction Products: Reduced derivatives with altered electronic properties.

Scientific Research Applications

Pharmaceutical Synthesis

4-Chloro-6-propylthieno[2,3-d]pyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of kinase inhibitors, which are vital in cancer therapy and other diseases. For instance, derivatives of this compound have been explored for their potential to inhibit specific kinases involved in tumor growth and proliferation.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell growth by targeting specific signaling pathways essential for cancer cell survival. Case studies have demonstrated that certain derivatives can effectively reduce tumor size in preclinical models, highlighting their therapeutic potential.

Antiviral Properties

Beyond oncology, this compound and its derivatives have also been investigated for antiviral activity. Some studies suggest that these compounds can interfere with viral replication mechanisms, making them candidates for further development against viral infections.

Anti-inflammatory Applications

The compound has also been evaluated for anti-inflammatory properties, suggesting its utility in treating conditions characterized by chronic inflammation. Research indicates that specific modifications to the thieno[2,3-d]pyrimidine scaffold can enhance its efficacy against inflammatory pathways.

Case Study 1: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thieno[2,3-d]pyrimidine derivatives based on this compound. They found that certain modifications led to potent inhibitors of the JAK family of kinases, which are implicated in various hematological malignancies. The most promising derivative showed IC50 values in the nanomolar range against JAK1 and JAK2.

Case Study 2: Antiviral Screening

A screening study highlighted the antiviral potential of thieno[2,3-d]pyrimidine derivatives against influenza viruses. The results indicated that specific structural modifications could significantly enhance antiviral activity, leading to reduced viral loads in infected cell cultures.

Case Study 3: Anti-inflammatory Activity

Research published in Bioorganic & Medicinal Chemistry Letters examined the anti-inflammatory effects of this compound derivatives in models of induced inflammation. Results showed that these compounds could effectively decrease pro-inflammatory cytokine levels and exhibited potential for treating inflammatory diseases such as rheumatoid arthritis.

Summary

This compound is a versatile compound with significant applications in pharmaceutical research. Its role as an intermediate for kinase inhibitors positions it as a critical player in drug discovery efforts targeting cancer and inflammatory diseases. Ongoing research continues to explore its full potential across various therapeutic areas.

Application AreaDescriptionExample Findings
Pharmaceutical SynthesisIntermediate for kinase inhibitors used in cancer treatmentPotent JAK inhibitors developed
Anticancer ActivityDerivatives exhibit significant inhibition of cancer cell growthTumor size reduction in preclinical models
Antiviral PropertiesPotential candidates against viral infectionsEffective against influenza viruses
Anti-inflammatory EffectsModifications lead to decreased inflammation in disease modelsReduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 4-Chloro-6-propylthieno[2,3-d]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The thieno[2,3-d]pyrimidine scaffold allows for extensive substitution at positions 4 and 6, leading to diverse analogs with distinct physicochemical and biological properties. Below is a comparative analysis of select derivatives:

Table 1: Key Structural and Molecular Properties
Compound Name Substituents (Position 4/6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
4-Chloro-6-propylthieno[2,3-d]pyrimidine Cl, Propyl C₉H₉ClN₂S 212.70 439692-82-7 High lipophilicity (propyl chain)
4-Chloro-6-ethylthieno[2,3-d]pyrimidine Cl, Ethyl C₈H₇ClN₂S 198.67 81136-42-7 Moderate lipophilicity (shorter chain)
4-Chloro-6-iodothieno[2,3-d]pyrimidine Cl, Iodo C₆H₃ClIN₂S 296.52 552295-08-6 Enhanced leaving-group ability (iodo)
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine Cl, Methyl (5,6) C₈H₇ClN₂S 198.67 108831-68-1 Steric hindrance (methyl groups)
6-Chloro-4-hydroxypyrimidine OH, Cl C₄H₃ClN₂O 130.54 4765-77-9 Hydrogen-bonding capacity (hydroxyl)

Reactivity and Functional Differences

  • Leaving-Group Efficiency: The 4-chloro substituent in this compound facilitates nucleophilic aromatic substitution (SNAr) reactions. However, its iodo analog (4-Chloro-6-iodothieno[2,3-d]pyrimidine) exhibits superior reactivity due to iodine’s weaker bond strength, accelerating substitutions in medicinal chemistry applications .
  • Lipophilicity : The propyl group at position 6 increases logP compared to ethyl or methyl analogs, enhancing membrane permeability and bioavailability in drug candidates .
  • Steric Effects: 4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine demonstrates reduced reactivity in substitution reactions due to steric hindrance from methyl groups at positions 5 and 6, limiting its utility in bulky transformations .

Biological Activity

4-Chloro-6-propylthieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various cancer models, and relevant case studies.

The compound belongs to the thieno[2,3-d]pyrimidine class, which has been shown to exhibit various biological activities. The unique structure of thieno[2,3-d]pyrimidines allows them to act as inhibitors of critical enzymes involved in nucleic acid synthesis. Specifically, this compound inhibits glycinamide ribonucleotide formyltransferase (GARFTase) and possibly 5-amino-4-imidazole carboxamide ribonucleotide formyltransferase (AICARFTase), which are essential for purine biosynthesis .

Antitumor Activity

Recent studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance:

  • Triple-Negative Breast Cancer (TNBC): This compound has shown effectiveness in inhibiting the growth of TNBC cells by targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
  • Cell Line Studies: In vitro assays indicated that the compound significantly reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 27.6 µM .

Mechanistic Insights

The mechanism involves selective uptake by folate receptors (FRs), which enhances its cytotoxicity in cells expressing these receptors while sparing those that do not . The dual inhibition of GARFTase and AICARFTase represents a unique feature of this compound compared to other known antifolates.

Case Studies and Research Findings

Several studies have explored the biological activity of thieno[2,3-d]pyrimidine derivatives, including this compound. Below are summarized findings from key research:

StudyYearFocusKey Findings
Guo et al.2024Synthesis and evaluation of thieno[2,3-d]pyrimidinesIdentified significant cytotoxicity against MDA-MB-231 with IC50 values ranging from 27.6 µM to higher concentrations depending on the substituents .
Saddik et al.2017Anti-tumor activityReported effective inhibition of tumor cell activity by synthesized thieno derivatives .
Elmongy et al.2022Inhibitory effects on lung cancerMonitored inhibitory activity against non-small cell lung cancer with effects ranging from 43% to 87% inhibition .

Q & A

Basic Questions

Q. What safety protocols are critical when handling 4-Chloro-6-propylthieno[2,3-d]pyrimidine in laboratory settings?

  • Answer : Proper personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory to avoid skin/eye contact. Use fume hoods or gloveboxes when handling reactive intermediates to minimize inhalation risks. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination . For synthesis steps involving chlorinated intermediates, ensure inert gas purging (e.g., nitrogen) to mitigate uncontrolled reactions.

Q. What analytical methods are recommended to confirm the purity and identity of this compound?

  • Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify structural integrity, referencing chemical shifts of analogous thieno[2,3-d]pyrimidine derivatives (e.g., δ 8.2–8.5 ppm for aromatic protons in CDCl₃) .
  • HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase.
  • Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ expected at m/z 257.1 based on related compounds) .

Q. How can researchers design a scalable synthesis route for this compound?

  • Answer : Start with thieno[2,3-d]pyrimidine core functionalization. A typical route involves:

Propylation : React 6-hydroxythieno[2,3-d]pyrimidine with propyl bromide under basic conditions (K₂CO₃, DMF, 80°C).

Chlorination : Use POCl₃ or PCl₅ at reflux (110°C, 6–8 hours) to introduce the 4-chloro substituent .

  • Optimize solvent choice (e.g., DCM for chlorination) and stoichiometry (1.2–1.5 equivalents of POCl₃) to minimize byproducts.

Advanced Research Questions

Q. How can structural modifications at the 6-propyl position influence biological activity in kinase inhibition studies?

  • Answer : The propyl group’s length and branching affect binding pocket occupancy in kinase targets (e.g., FAK or EGFR). For example:

  • Shorter chains (e.g., methyl) may reduce steric hindrance, enhancing affinity.
  • Bulkier groups (e.g., isopropyl) could improve selectivity by excluding off-target kinases.
  • Use molecular docking (AutoDock Vina) and SAR studies to correlate substituent size with IC₅₀ values, referencing pyrrolo[2,3-d]pyrimidine analogs .

Q. What strategies resolve contradictory literature data on the reactivity of this compound in cross-coupling reactions?

  • Answer : Discrepancies often arise from reaction conditions:

  • Catalyst choice : Pd(PPh₃)₄ vs. Pd₂(dba)₃ may yield divergent Suzuki coupling efficiencies.
  • Solvent effects : DMF promotes aryl boronic acid coupling, while THF favors alkyl boronate reactivity.
  • Systematically test temperature (60–100°C), base (Na₂CO₃ vs. Cs₂CO₃), and ligand (XPhos) to identify optimal parameters .

Q. How can researchers validate the compound’s mechanism of action in cancer cell lines?

  • Answer : Combine kinase profiling assays (e.g., KinomeScan) with cellular viability assays (MTT or apoptosis markers):

  • In vitro kinase inhibition : Measure ATPase activity using recombinant kinases (e.g., FAK) at 1–10 µM compound concentrations.
  • Gene silencing : Compare effects with siRNA-mediated kinase knockdown to confirm target specificity.
  • Metabolic stability : Assess hepatic microsome half-life (e.g., human liver microsomes, t₁/₂ > 30 min desired) to prioritize derivatives .

Methodological Notes

  • Data Contradictions : Cross-validate NMR assignments with computational tools (e.g., ACD/Labs or ChemDraw predictions) to resolve shifts influenced by solvent or substituent electronic effects .
  • Experimental Design : Use fractional factorial DOE (Design of Experiments) to optimize synthesis and biological testing parameters efficiently.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-propylthieno[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-6-propylthieno[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.